Diazene, bis(4-isocyanatophenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, bis(4-isocyanatophenyl)- typically involves the reaction of 4-isocyanatobenzene with a diazene precursor. One common method is the oxidation of hydrazine with hydrogen peroxide or air, which produces diazene. This diazene can then react with 4-isocyanatobenzene to form the desired compound .
Industrial Production Methods
Industrial production of Diazene, bis(4-isocyanatophenyl)- often involves large-scale oxidation reactions under controlled conditions. The use of catalysts and specific reaction environments ensures high yield and purity of the final product. The process may also involve purification steps such as distillation or crystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Diazene, bis(4-isocyanatophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the isocyanate groups into amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, air.
Reducing Agents: Hydrazine, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Amines.
Substitution: Ureas, carbamates.
Scientific Research Applications
Diazene, bis(4-isocyanatophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of Diazene, bis(4-isocyanatophenyl)- involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form stable products. The diazene backbone can also participate in redox reactions, making the compound a versatile reagent in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Diimide (HN=NH):
Azobenzene: An organic diazene derivative with different substituents, used in various applications including molecular switches.
Uniqueness
Diazene, bis(4-isocyanatophenyl)- is unique due to the presence of both diazene and isocyanate functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
15324-95-5 |
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Molecular Formula |
C14H8N4O2 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
bis(4-isocyanatophenyl)diazene |
InChI |
InChI=1S/C14H8N4O2/c19-9-15-11-1-5-13(6-2-11)17-18-14-7-3-12(4-8-14)16-10-20/h1-8H |
InChI Key |
IEKUVMPQNIDDPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)N=NC2=CC=C(C=C2)N=C=O |
Origin of Product |
United States |
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